Remogliflozin etabonate

Description

Properties

IUPAC Name |

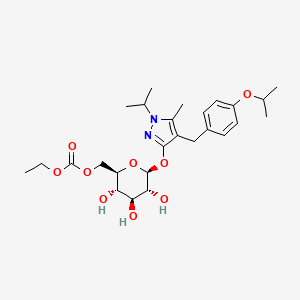

ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O9/c1-7-33-26(32)34-13-20-21(29)22(30)23(31)25(36-20)37-24-19(16(6)28(27-24)14(2)3)12-17-8-10-18(11-9-17)35-15(4)5/h8-11,14-15,20-23,25,29-31H,7,12-13H2,1-6H3/t20-,21-,22+,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOCLDQAQNNEAX-ABMICEGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC1C(C(C(C(O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963191 | |

| Record name | 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442201-24-3 | |

| Record name | Remogliflozin etabonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442201-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remogliflozin etabonate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442201243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remogliflozin etabonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMOGLIFLOZIN ETABONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR0QT6QSUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Research and Translational Science of Remogliflozin Etabonate

Molecular and Cellular Mechanisms of SGLT2 Inhibition by Remogliflozin (B1679270)

At the core of remogliflozin's therapeutic effect is its targeted inhibition of SGLT2, a protein primarily located in the proximal convoluted tubule of the kidney. SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate. By blocking this transporter, remogliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.

A key attribute of remogliflozin is its high selectivity for SGLT2 over the closely related SGLT1 transporter. SGLT1 is predominantly found in the small intestine, where it plays a crucial role in the absorption of glucose and galactose, and to a lesser extent in the kidneys. The high selectivity of remogliflozin for SGLT2 minimizes the potential for gastrointestinal side effects associated with SGLT1 inhibition. In vitro studies using COS-7 cells transiently expressing human SGLT1 and SGLT2 have demonstrated the potent and highly selective inhibitory activity of remogliflozin. nih.gov The inhibitory constants (Ki) highlight a significantly greater affinity for SGLT2.

| Transporter | Inhibitory Constant (Ki) | Selectivity (SGLT1/SGLT2) |

|---|---|---|

| Human SGLT2 | 12.4 nM | ~365-fold |

| Human SGLT1 | 4.5 µM |

By selectively inhibiting SGLT2, remogliflozin effectively reduces the reabsorption of glucose in the kidneys, leading to a dose-dependent increase in urinary glucose excretion. nih.gov Preclinical studies in various animal models have consistently validated this mechanism of action. In normal and diabetic rodent models, oral administration of remogliflozin etabonate resulted in a significant and dose-dependent increase in the amount of glucose excreted in the urine. nih.gov This glucosuric effect directly contributes to the lowering of plasma glucose levels, a primary therapeutic objective in managing type 2 diabetes.

In Vitro Studies on this compound

In vitro research has been instrumental in delineating the metabolic pathways of this compound, assessing its potential for drug-drug interactions, and understanding its stability profile in pharmaceutical preparations.

This compound is a prodrug that is rapidly and extensively metabolized to its active form, remogliflozin. The biotransformation of remogliflozin involves multiple pathways, which contributes to a low risk of clinically significant drug-drug interactions. In vitro studies have shown that the metabolism of remogliflozin is primarily mediated by cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C19. Furthermore, the active metabolite undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) to form inactive metabolites that are then excreted. The presence of multiple metabolic pathways reduces the likelihood that the inhibition or induction of a single enzyme will significantly alter the exposure to remogliflozin.

Forced degradation studies are a critical component of preclinical development, providing insights into the chemical stability of a drug substance. This compound has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, and photolytic and thermal stress, to identify potential degradation products and pathways. These studies have shown that this compound is susceptible to degradation under certain conditions, particularly acid and base hydrolysis. The primary degradation product under alkaline conditions is its active form, remogliflozin, resulting from the hydrolysis of the etabonate ester. Under strong acidic conditions, further degradation can occur. The compound has shown relative stability under neutral, oxidative, thermal, and photolytic stress conditions.

| Stress Condition | Observation | Major Degradation Products |

|---|---|---|

| Acid Hydrolysis | Significant degradation | Degradation Product-II (loss of glycone moiety) |

| Base Hydrolysis | Significant degradation | Degradation Product-I (Remogliflozin - active form) |

| Oxidative Stress | Relatively stable | Minimal degradation |

| Thermal Stress | Relatively stable | Minimal degradation |

| Photolytic Stress | Relatively stable | Minimal degradation |

In Vivo Preclinical Models of Diabetes and Metabolic Disorders

The therapeutic potential of this compound has been demonstrated in a range of in vivo preclinical models of diabetes and metabolic dysfunction. These studies have provided robust evidence of its efficacy in improving glycemic control and other metabolic parameters.

In genetic models of type 2 diabetes, such as db/db mice, chronic treatment with this compound led to significant reductions in fasting plasma glucose and glycated hemoglobin (HbA1c). nih.gov Furthermore, in high-fat diet-fed Goto-Kakizaki rats, a non-obese model of type 2 diabetes, this compound administration improved hyperglycemia, hyperinsulinemia, and insulin (B600854) resistance. nih.gov

Beyond its effects on glucose metabolism, preclinical studies in diet-induced obese mice have suggested that this compound may also have beneficial effects on non-alcoholic fatty liver disease (NAFLD). In these models, treatment with this compound was associated with improvements in markers of liver health.

Effects on Glycemic Parameters in Rodent Models

This compound has demonstrated significant antidiabetic efficacy across various rodent models by targeting renal glucose reabsorption. nih.govnih.gov As a prodrug, it is metabolized to its active form, remogliflozin, which selectively inhibits the sodium-glucose cotransporter 2 (SGLT2). nih.gov This mechanism of action leads to increased urinary glucose excretion in a dose-dependent manner in both mice and rats, thereby lowering plasma glucose levels. nih.govwikipedia.orgpatsnap.com

In preclinical studies, orally administered this compound effectively inhibited the rise in plasma glucose following a glucose load in normal rats without stimulating insulin secretion. nih.gov Its antihyperglycemic effects were also observed in streptozotocin-induced diabetic rats and in db/db mice under fed conditions. nih.gov Chronic treatment in db/db mice resulted in reduced levels of fasting plasma glucose and glycated hemoglobin (HbA1c). nih.gov Furthermore, in a model of insulin resistance using high-fat diet-fed Goto-Kakizaki rats, this compound improved hyperglycemia, hyperinsulinemia, and insulin resistance. nih.gov

| Rodent Model | Key Glycemic Parameter | Observed Effect | Citation |

|---|---|---|---|

| Normal rats | Post-load plasma glucose | Inhibited increase | nih.gov |

| Streptozotocin-induced diabetic rats | Hyperglycemia | Reduced | nih.gov |

| db/db mice | Fasting plasma glucose & HbA1c | Reduced | nih.gov |

| High-fat diet-fed Goto-Kakizaki rats | Hyperglycemia, Hyperinsulinemia, Insulin Resistance | Improved | nih.gov |

| Mice and rats | Urinary glucose excretion | Increased (dose-dependent) | nih.govnih.gov |

Impact on Hepatic Steatosis and Liver Function Enzymes in NAFLD Models

This compound has shown significant therapeutic potential in preclinical models of non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov In a diet-induced obese mouse model of NAFLD, a four-week treatment period with the compound resulted in substantial improvements in liver health. nih.govnih.govresearchgate.net The treatment markedly reduced plasma levels of key liver function enzymes, with alanine (B10760859) aminotransferase (ALT) lowered by 76% and aspartate aminotransferase (AST) by 48%. nih.govnih.govresearchgate.netresearchgate.net

The compound also directly addressed hepatic steatosis, reducing both liver weight and hepatic triglyceride content by 42% and 40%, respectively. nih.govnih.govresearchgate.net This demonstrates a significant reduction in fat accumulation in the liver. sciencedaily.com Beyond lipid reduction, this compound also modulated inflammatory markers within the liver, decreasing the hepatic mRNA content for tumor necrosis factor (TNF)-α and monocyte chemoattractant protein (MCP)-1 by 69% each. nih.govnih.govresearchgate.net These findings suggest that this compound not only improves liver enzyme profiles but also mitigates the underlying steatosis and inflammation characteristic of NAFLD. nih.govnih.govtaylorandfrancis.com

| Parameter | Percentage Reduction | Citation |

|---|---|---|

| Plasma Alanine Aminotransferase (ALT) | 76% | nih.govnih.govresearchgate.net |

| Plasma Aspartate Aminotransferase (AST) | 48% | nih.govnih.govresearchgate.net |

| Liver Weight | 42% | nih.govnih.govresearchgate.net |

| Hepatic Triglyceride Content | 40% | nih.govnih.govresearchgate.net |

| Hepatic TNF-α mRNA | 69% | nih.govnih.gov |

| Hepatic MCP-1 mRNA | 69% | nih.govnih.gov |

Influence on Oxidative Stress Markers

In addition to its metabolic benefits, this compound exhibits intrinsic antioxidant properties. sciencedaily.com Preclinical studies have demonstrated its ability to reduce markers of oxidative stress, a key factor in the pathology of NAFLD. nih.govnih.gov In diet-induced obese mice, treatment with this compound lowered the levels of thiobarbituric acid-reactive substances (TBARS), a common marker of lipid peroxidation and oxidative stress. nih.govnih.govresearchgate.net This reduction was observed in both liver homogenates, with a 22% decrease, and in serum, with a 37% decrease. nih.govnih.govresearchgate.net

Furthermore, in vitro analyses have highlighted the unique antioxidant capacity of remogliflozin. nih.govnih.gov An oxygen radical absorbance capacity (ORAC) assay was used to compare the antioxidant activity of remogliflozin with other SGLT2 inhibitors, canagliflozin (B192856) and dapagliflozin (B1669812). nih.govnih.gov The results indicated that only remogliflozin possessed significant ORAC activity, suggesting a direct antioxidant effect in addition to its primary insulin-sensitizing mechanism. nih.govnih.govresearchgate.net

| Marker/Assay | Location | Finding | Citation |

|---|---|---|---|

| Thiobarbituric Acid-Reactive Substances (TBARS) | Liver Homogenates | 22% reduction | nih.govnih.gov |

| Thiobarbituric Acid-Reactive Substances (TBARS) | Serum | 37% reduction | nih.govnih.gov |

| Oxygen Radical Absorbance Capacity (ORAC) | In vitro | Showed significant antioxidant capacity compared to other SGLT2 inhibitors | nih.govnih.govresearchgate.net |

Long-Term Preclinical Safety Assessments

Long-term preclinical studies have been conducted to establish the safety profile of this compound. These assessments included 2-year carcinogenicity studies in both mice and Sprague Dawley rats. unitedwebnetwork.comtorrentpharma.com The results of these studies indicated that this compound was non-carcinogenic, with no drug-related effects on survival observed. unitedwebnetwork.comtorrentpharma.com The substance is not listed as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC), nor is it identified as a potential or confirmed carcinogen by the National Toxicology Program (NTP) or the Occupational Safety & Health Administration (OSHA). medchemexpress.comcaymanchem.com

Reproductive and developmental toxicity studies have also been performed. This compound was found to be not teratogenic in rats and rabbits. unitedwebnetwork.comtorrentpharma.com Additionally, it had no effect on fertility in male or female rats. unitedwebnetwork.comtorrentpharma.com A pre- and post-natal development study in rats showed no treatment-related effects on pregnant or lactating females or on the development of their offspring. torrentpharma.com

Pharmacokinetic and Pharmacodynamic Characterization of Remogliflozin Etabonate

Pharmacokinetic Investigations in Healthy Volunteers and Patient Populations

Remogliflozin (B1679270) etabonate is the prodrug of remogliflozin, a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). nih.gov Pharmacokinetic studies have been conducted in healthy volunteers and in specific patient populations, including those with type 2 diabetes mellitus (T2DM) and individuals with renal impairment, to characterize its profile. nih.govijnrd.org Following oral administration, the prodrug, remogliflozin etabonate, is rapidly absorbed and subsequently converted to its active form, remogliflozin. tandfonline.com Studies in healthy Asian Indian male subjects demonstrated favorable and linear pharmacokinetics following single oral doses. nih.gov

Absorption and Conversion to Active Metabolite

This compound is an ester prodrug designed to be rapidly and extensively absorbed after oral administration. ijnrd.orgtandfonline.com It is then de-esterified by non-specific esterases, primarily in the gastrointestinal mucosa, to form the active moiety, remogliflozin. tandfonline.comnih.gov This conversion process is rapid, with remogliflozin appearing quickly in the plasma. researchgate.net

A study in healthy adult Asian Indian male subjects under fasting conditions provided the following pharmacokinetic parameters for this compound and its key metabolites after a single oral dose.

| Analyte | Dose | Cmax (ng/mL) | AUC (ng.h/mL) | Tmax (h) | t½ (h) |

|---|---|---|---|---|---|

| This compound | 100 mg | 6.97 | 4.75 | 0.50 | 0.53 |

| This compound | 250 mg | 14.8 | 11.4 | 0.75 | 0.55 |

| Remogliflozin | 100 mg | 329 | 1100 | 1.00 | 1.53 |

| Remogliflozin | 250 mg | 800 | 2770 | 1.50 | 1.64 |

| GSK279782 | 100 mg | 57.3 | 312 | 2.00 | 1.97 |

| GSK279782 | 250 mg | 145 | 813 | 2.00 | 2.07 |

Metabolism by Cytochrome P450 Enzymes (CYP3A4, CYP2C19)

Remogliflozin undergoes extensive metabolism. wikipedia.org In vitro studies have shown that the metabolism is primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme, with a lesser contribution from CYP2C19. ijnrd.orgnih.govmedicaldialogues.in These enzymes are involved in biotransformation processes such as N-dealkylation and O-dealkylation before the metabolites undergo glucuronidation to form inactive conjugates. ijnrd.orgnih.gov

Excretion Pathways

The metabolites of this compound are eliminated from the body primarily through renal excretion. nih.gov A human mass balance study using radiolabeled [14C]this compound showed that over 93% of the administered dose was absorbed, with 92.8% of the radioactivity recovered in the urine. ijnrd.orgnih.govresearchgate.net

The majority of the excreted substance consists of inactive glucuronide conjugates. ijnrd.org Three specific glucuronide metabolites accounted for the bulk of the radioactivity found in plasma and represented 67.1% of the total dose recovered in the urine. nih.govresearchgate.net The most abundant of these was GSK1997711, which alone constituted 47.8% of the administered dose found in urine. nih.gov

Impact of Renal Impairment on Pharmacokinetics

The effect of renal impairment on the pharmacokinetics of remogliflozin has been investigated in subjects with mild and moderate renal insufficiency. nih.govbiospace.com Unlike other SGLT2 inhibitors that can accumulate in patients with impaired kidney function, the pharmacokinetic properties of remogliflozin are not significantly altered. researchgate.netnih.gov

In a study comparing subjects with mild to moderate renal impairment to those with normal renal function, there were no clinically significant changes in the area under the curve (AUC) or the half-life of remogliflozin. nih.govbiospace.com The pharmacokinetic profile was found to be similar across these groups, suggesting that renal impairment does not substantially influence the absorption and bioavailability of remogliflozin. ijnrd.orgresearchgate.net Consequently, based on these observations, dosage adjustments for this compound are not indicated for patients with mild or moderate renal impairment. ijnrd.orgresearchgate.netnih.gov

Pharmacodynamic Investigations of Glycemic Control

The primary pharmacodynamic effect of remogliflozin is the inhibition of SGLT2 in the renal tubules, which reduces the reabsorption of glucose from the filtrate back into the bloodstream. patsnap.com This mechanism leads to an increase in urinary glucose excretion (UGE), thereby lowering plasma glucose levels in an insulin-independent manner. medicaldialogues.inpatsnap.com This effect is beneficial for improving glycemic control in patients with type 2 diabetes. medicaldialogues.in Studies have shown that this compound administration leads to a dose-dependent increase in UGE in both healthy subjects and patients with T2DM. ijnrd.orgnih.gov

Quantification of Urinary Glucose Excretion

The administration of this compound results in a quantifiable, dose-dependent increase in the amount of glucose excreted in the urine. patsnap.com In a first-in-human, single-dose escalation study, 24-hour UGE was shown to increase with rising doses, reaching a plateau at approximately 200 to 250 mmol with doses of 150 mg and higher. nih.gov

Another study involving subjects with T2DM provided further quantification of this effect.

| Parameter | Treatment Group | Mean Value |

|---|---|---|

| Cumulative UGE (mmol) | This compound | ~500 |

| Percent of Filtered Glucose Excreted (%) | This compound | ~50% |

| Percent of Filtered Glucose Excreted (%) | Metformin (B114582) Alone | 1.4% |

The greatest increase in UGE was observed within the first four hours after dosing. nih.gov The pharmacodynamic measurements of UGE also indicated that the ability of remogliflozin to inhibit SGLT2 is not diminished in subjects with mild to moderate renal impairment. nih.govbiospace.com The percentage of filtered glucose excreted was found to be consistent across different renal function groups. biospace.com

Effects on Fasting Plasma Glucose and Postprandial Glucose

This compound exerts a significant effect on glycemic control by reducing both fasting plasma glucose (FPG) and postprandial glucose (PPG) levels. As a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), its mechanism of action is independent of insulin (B600854), targeting the renal reabsorption of glucose and promoting its excretion in the urine. This process directly contributes to the lowering of systemic glucose concentrations.

Clinical investigations have consistently demonstrated the efficacy of this compound in managing plasma glucose. In a Phase III clinical trial lasting 24 weeks, patients with type 2 diabetes mellitus (T2DM) who were already receiving metformin monotherapy experienced notable reductions in glucose levels. Specifically, the study recorded a mean reduction in FPG of 17.86 mg/dL and a more pronounced decrease in PPG of 39.2 mg/dL by the end of the 24-week period.

Further comparative studies have reinforced these findings. In a head-to-head trial with another SGLT2 inhibitor, dapagliflozin (B1669812), this compound demonstrated comparable, if not superior, reductions in PPG. After 24 weeks, the this compound groups showed PPG reductions of 39.2 mg/dL and 41.5 mg/dL, compared to a 32.4 mg/dL reduction in the dapagliflozin group. These results highlight its role in managing glycemic excursions that occur after meals.

The onset of action is rapid, with effects on plasma glucose being evident shortly after the first dose and sustained with continued administration. This ensures consistent glycemic control throughout the treatment period.

Table 1: Summary of Clinical Trial Data on Glucose Reduction

| Parameter | Duration | Population | Mean Reduction |

|---|---|---|---|

| Fasting Plasma Glucose (FPG) | 24 Weeks | T2DM on Metformin | 17.86 mg/dL |

| Postprandial Glucose (PPG) | 24 Weeks | T2DM on Metformin | 39.2 mg/dL |

Reduction in Glycated Hemoglobin (HbA1c) Levels

Multiple clinical trials have validated the efficacy of this compound in lowering HbA1c. A landmark 24-week, randomized controlled trial involving patients with T2DM inadequately controlled on metformin demonstrated that this compound was non-inferior to dapagliflozin. In this study, the mean change in HbA1c from baseline was approximately -0.72% to -0.77% for the this compound groups, compared to -0.58% for the dapagliflozin group patsnap.com.

Another 12-week, double-blind, randomized study showed a statistically significant dose-response relationship for the change in HbA1c from baseline nih.gov. Phase IIb studies further confirmed that all tested doses produced a statistically and clinically significant decrease in HbA1c from baseline at 12 weeks, with reductions observed as early as the fourth week of treatment nih.gov. This early and consistent reduction underscores the compound's reliable effect on glycemic control nih.gov.

Table 2: HbA1c Reduction in Clinical Trials

| Trial Phase | Duration | Comparator | Mean HbA1c Reduction |

|---|---|---|---|

| Phase III | 24 Weeks | Dapagliflozin | -0.72% to -0.77% |

| Phase IIb | 12 Weeks | Placebo | Statistically Significant |

Ancillary Pharmacodynamic Effects

Influence on Blood Pressure Regulation

Beyond its primary glycemic effects, this compound has been shown to have a beneficial impact on blood pressure. This effect is considered a class-wide benefit of SGLT2 inhibitors and is attributed, in part, to a mild osmotic diuretic effect caused by increased urinary glucose excretion patsnap.com.

Clinical studies have documented modest but clinically meaningful reductions in both systolic and diastolic blood pressure. In one study, treatment with this compound resulted in a placebo-adjusted decrease in systolic blood pressure ranging from -2.4 to -5.6 mmHg and a diastolic blood pressure reduction of -1.7 to -3.7 mmHg. Another trial observed a reduction in systolic pressure of -2.6 mmHg and in diastolic pressure of 2 mmHg after 24 weeks.

A case series involving hypertensive patients with type 2 diabetes found a statistically significant decrease in mean arterial pressure (MAP) after 14 days of therapy when this compound was added to their existing antihypertensive medication viamedica.pl. This suggests a potential synergistic effect that can aid in achieving blood pressure targets in this patient population viamedica.pl.

Effects on Insulin Sensitivity and Pancreatic Beta-Cell Function

The mechanism of SGLT2 inhibition is independent of insulin action, which makes it a useful therapeutic option for patients with significant insulin resistance patsnap.com. Preclinical and some clinical evidence suggests that this compound can lead to improvements in both insulin sensitivity and pancreatic beta-cell function.

In a study involving diet-induced obese male mice, this compound was shown to be effective in improving glucose homeostasis, insulin sensitivity, and beta-cell function nih.gov. The improvements are thought to be secondary to the reduction of glucotoxicity. By lowering high blood glucose levels, the drug may alleviate the metabolic stress on pancreatic beta-cells, potentially improving their function and insulin secretion capacity over time.

Furthermore, a study in healthy obese subjects found that this compound significantly decreased the leptin/adiponectin ratio, which is considered a marker of insulin resistance nih.gov. This suggests that the compound may improve metabolic health, potentially independent of changes in fat mass nih.gov. While direct measurement in large-scale human trials using methods like the homeostasis model assessment for insulin resistance (HOMA-IR) or beta-cell function (HOMA-B) are not extensively detailed in available literature, the existing data points towards a positive influence on these parameters.

Clinical Efficacy Studies of Remogliflozin Etabonate

Glycemic Control in Type 2 Diabetes Mellitus

Clinical research has consistently shown that remogliflozin (B1679270) etabonate effectively lowers blood glucose levels. Its mechanism of action, which involves inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, leads to increased urinary glucose excretion, thereby reducing plasma glucose concentrations. nih.gov This effect has been observed across various patient populations and treatment regimens.

In studies involving newly diagnosed and drug-naïve individuals with type 2 diabetes, remogliflozin etabonate has been shown to be an effective initial treatment. A 12-week, double-blind, randomized, placebo-controlled study evaluated various once-daily doses of this compound. The trial, which included 252 participants, demonstrated a statistically significant dose-dependent reduction in HbA1c concentrations from baseline at week 12. nih.gov

Another Phase IIb study further confirmed these findings, showing significant reductions in HbA1c compared to placebo for treatment groups receiving higher doses. nih.gov These early studies established the efficacy of this compound as a monotherapy in improving glycemic control.

Table 1: Key Findings from this compound Monotherapy Studies

| Study | Duration | Comparator | Key Efficacy Endpoints | Outcome |

| Sykes AP, et al. (2015) nih.gov | 12 weeks | Placebo, Pioglitazone | Change in HbA1c from baseline | Statistically significant trend in dose-response relationship for HbA1c reduction. |

| Phase IIb Study nih.gov | 12 weeks | Placebo | Change in HbA1c from baseline | Significant reductions in HbA1c for doses above 100 mg once daily. |

For patients whose type 2 diabetes is not adequately controlled with metformin (B114582) alone, adding this compound has proven to be an effective strategy. nih.gov A pivotal 24-week, randomized, double-blind, active-controlled Phase III study was conducted in India with patients on a stable dose of metformin (≥1500 mg/day). nih.govnih.gov

In this study, patients received either this compound or the active comparator, dapagliflozin (B1669812). The results demonstrated that this compound was non-inferior to dapagliflozin in reducing HbA1c levels over the 24-week period. nih.govnih.gov Furthermore, the study found no significant difference between the this compound and dapagliflozin groups in terms of changes to fasting plasma glucose (FPG), postprandial plasma glucose (PPG), and body weight. nih.gov The proportion of patients requiring rescue medication was lower in the this compound groups, and a higher percentage achieved the therapeutic glycemic response. nih.gov

Table 2: Efficacy Results from a 24-Week Add-on Therapy Study

| Treatment Group | N | Mean Change in HbA1c from Baseline | Non-inferiority to Dapagliflozin |

| This compound 100 mg BID + Metformin | 225 | -0.77% | Yes |

| This compound 250 mg BID + Metformin | 241 | -0.72% | Yes |

| Dapagliflozin 10 mg QD + Metformin | 146 | -0.58% | N/A |

| Data sourced from a 24-week, randomized, double-blind, active-controlled trial. nih.govpatsnap.com |

The use of this compound in fixed-dose combinations (FDCs) with other antidiabetic drugs has been a key area of clinical development, aiming to simplify treatment regimens, reduce pill burden, and improve patient compliance. semanticscholar.orggavinpublishers.com

Metformin : A fixed-dose combination of this compound and metformin has received regulatory approval in India. b-cdn.net This combination leverages two different mechanisms: this compound removes excess sugar through urine, while metformin decreases glucose production in the liver, reduces intestinal sugar absorption, and enhances insulin (B600854) sensitivity. apollopharmacy.in Studies evaluating the co-administration of these two agents found no negative impact on the pharmacokinetic parameters of either drug. nih.gov

Vildagliptin (B1682220) : A Phase III study compared a fixed-dose combination of this compound (100 mg) and the DPP-4 inhibitor vildagliptin (50 mg) administered twice daily against an FDC of empagliflozin (B1684318) and linagliptin. gavinpublishers.comdiabetesjournals.org The study concluded that the remogliflozin-vildagliptin combination was effective, safe, and demonstrated non-inferiority to the empagliflozin-linagliptin combination in treating patients with type 2 diabetes. gavinpublishers.comdiabetesjournals.org Bioequivalence studies have confirmed that the FDC provides a biological response equivalent to the individual tablets. semanticscholar.org

Teneligliptin (B1682743) : The combination of this compound with teneligliptin, another DPP-4 inhibitor, has also been approved for marketing in India based on Phase III clinical trial data. medicaldialogues.in This FDC is indicated for adults with type 2 diabetes to improve glycemic control when metformin and one of the single components are insufficient. medicaldialogues.inzeelabpharmacy.com A study evaluating this combination showed a statistically significant reduction in HbA1c, FPG, and body weight compared to teneligliptin alone. gavinpublishers.com

Table 3: Overview of Fixed-Dose Combination Studies

| Combination | Study Phase | Key Finding |

| This compound + Metformin | Post-approval | Combines complementary mechanisms of SGLT2 inhibition and biguanide (B1667054) action. apollopharmacy.in |

| This compound + Vildagliptin | Phase III | Demonstrated non-inferiority to Empagliflozin + Linagliptin FDC in improving glycemic control. gavinpublishers.comdiabetesjournals.org |

| This compound + Teneligliptin | Phase III | Recommended for marketing approval based on efficacy and safety data. medicaldialogues.in Showed significant glycemic and weight reduction benefits. gavinpublishers.com |

Combining this compound with other classes of antidiabetic drugs offers synergistic benefits due to their complementary mechanisms of action. patsnap.com

SGLT2i + DPP-4i : The combination of an SGLT2 inhibitor like this compound and a DPP-4 inhibitor like vildagliptin or teneligliptin targets different pathways in glucose regulation. Remogliflozin promotes urinary glucose excretion, an insulin-independent mechanism. zeelabpharmacy.com In contrast, DPP-4 inhibitors work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin release and suppress glucagon (B607659) secretion in a glucose-dependent manner. zeelabpharmacy.com This dual approach provides effective glycemic control by addressing both insulin-dependent and insulin-independent pathways. zeelabpharmacy.com

SGLT2i + Metformin : The combination with metformin is a rational and effective therapeutic strategy. Metformin's primary effects are reducing hepatic glucose output and improving insulin sensitivity, while this compound's renal action provides an additional, independent mechanism for glucose lowering. apollopharmacy.in

These multidrug regimens are crucial for managing a progressive disease like type 2 diabetes, where monotherapy often becomes insufficient over time. gavinpublishers.com

Combination Therapy Studies with Other Antidiabetic Agents

Cardiovascular Outcomes Research

While large-scale cardiovascular outcomes trials (CVOTs) specifically for this compound are not as extensively published as for other SGLT2 inhibitors like empagliflozin, the class as a whole has demonstrated significant cardiovascular and renal protection benefits. nih.govdovepress.com The mechanism of SGLT2 inhibition contributes to reductions in body weight and blood pressure, which can lower cardiac afterload and improve cardiac efficiency. apollopharmacy.ingavinpublishers.com

Evaluation in Acute Cardiovascular Settings (e.g., Acute Heart Failure)

The evaluation of SGLT2 inhibitors in patients hospitalized for acute heart failure is an area of growing interest. Studies with other drugs in this class, such as empagliflozin and dapagliflozin, have been conducted to determine if initiating treatment in an acute setting is safe and provides clinical benefits. For instance, the EMPULSE trial showed that empagliflozin, when initiated in patients hospitalized and stabilized for acute heart failure, resulted in significant clinical benefit compared to a placebo over 90 days. nih.gov Similarly, the DICTATE-AHF trial investigated the safety and efficacy of starting dapagliflozin within 24 hours of hospital presentation for acute heart failure. youtube.com

These trials with other SGLT2 inhibitors provide a basis for the potential mechanism of action in acute settings, which is thought to involve improvements in fluid balance and cardiac metabolism. youtube.com However, specific clinical trials evaluating the efficacy and safety of this compound when initiated during hospitalization for acute heart failure have not been prominently reported in the available literature. Research into this specific application for this compound is needed to establish its role in this critical setting.

Long-Term Cardiovascular Outcomes (Ongoing Research)

Large-scale cardiovascular outcome trials (CVOTs) are essential for establishing the long-term benefits of anti-diabetic agents. For the SGLT2 inhibitor class, landmark trials have demonstrated significant cardiovascular protection. For example, empagliflozin, canagliflozin (B192856), and dapagliflozin have been shown to reduce the risk of major adverse cardiovascular events (MACE) and hospitalization for heart failure in patients with type 2 diabetes and established cardiovascular disease or multiple risk factors. nih.govnih.gov More recent studies have extended these benefits to patients with heart failure irrespective of their diabetes status. youtube.comnih.gov

While the class effect of SGLT2 inhibitors on cardiovascular outcomes is well-established, dedicated long-term CVOTs for this compound are still an area of ongoing research. nih.gov Early phase studies have noted that this compound does not adversely affect cardiovascular parameters and may offer benefits such as reductions in blood pressure. nih.gov However, robust, long-term data from large, randomized controlled trials are required to definitively establish its efficacy in reducing cardiovascular mortality and morbidity. These ongoing investigations are crucial to confirm that this compound shares the long-term cardiovascular protective effects seen with other agents in its class. nih.gov

Renal Outcomes Research

Renal Protective Effects (Ongoing Research)

The SGLT2 inhibitor class has demonstrated significant renal protective effects in numerous clinical trials, establishing these agents as a cornerstone in the management of diabetic kidney disease. sciencedaily.comresearchgate.net Landmark studies such as the CREDENCE trial (with canagliflozin) and the DAPA-CKD trial (with dapagliflozin) were specifically designed to assess renal outcomes and were terminated early due to overwhelming evidence of benefit. mdpi.com These trials showed that SGLT2 inhibitors significantly reduce the risk of a composite endpoint that includes the doubling of serum creatinine, end-stage kidney disease, or death from renal causes in patients with and without type 2 diabetes. sciencedaily.commdpi.com

The mechanisms behind these renal protective effects are multifaceted, involving reduced intraglomerular pressure, improved tubular oxygenation, and decreased inflammation and fibrosis. nih.govresearchgate.net While this compound, as an SGLT2 inhibitor, is hypothesized to confer similar renal benefits, specific long-term renal outcome trials are still needed. nih.gov Current evidence for the class provides a strong rationale for investigating this compound's potential for renal protection, but dedicated studies are necessary to confirm these effects. nih.gov

Impact on Estimated Glomerular Filtration Rate (eGFR) and Renal Markers

A characteristic effect of SGLT2 inhibitors on renal function is an initial, modest, and reversible dip in the estimated Glomerular Filtration Rate (eGFR) upon starting therapy. This is followed by a stabilization and a slower rate of long-term eGFR decline compared to placebo. nih.gov This hemodynamic effect is believed to be a marker of the drug's renal-protective action, reflecting a reduction in glomerular hyperfiltration. nih.gov

In addition to effects on eGFR, SGLT2 inhibitors consistently reduce urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage. nih.gov Studies with ertugliflozin, for example, have demonstrated significant reductions in UACR and preservation of eGFR over time. nih.gov Furthermore, research into novel biomarkers has shown that SGLT2 inhibitors can reduce levels of kidney injury markers like KIM-1. nih.gov

While the pharmacokinetic profile of this compound has been characterized in subjects with mild and moderate renal impairment, comprehensive long-term data from large trials on its specific impact on eGFR slope and other renal markers like UACR are not yet widely available. researchgate.net The consistent effects seen across the SGLT2 inhibitor class suggest a similar profile for this compound, but this awaits confirmation from dedicated renal studies.

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

Effects on Hepatic Steatosis and Liver Biochemical Markers

This compound has shown potential as a therapeutic option for non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). sciencedaily.comaccessnewswire.com This is attributed to its mechanisms of improving insulin sensitivity and possessing intrinsic antioxidant properties. nih.govnih.gov

In a preclinical study using a diet-induced obese mouse model of NAFLD, a 4-week treatment with this compound led to significant improvements in markers associated with fatty liver disease. nih.govnih.gov Treatment markedly lowered plasma alanine (B10760859) aminotransferase (ALT) by 76% and aspartate aminotransferase (AST) by 48%. nih.govnih.gov Furthermore, it reduced both liver weight and hepatic triglyceride content by 42% and 40%, respectively, indicating a direct effect on hepatic steatosis. nih.govnih.gov The study also noted a reduction in markers of oxidative stress, a key factor in the progression of NASH. nih.govnih.gov

Clinical data has supported these preclinical findings. A post-hoc analysis of a 12-week study in 336 treatment-naive subjects with type 2 diabetes found that this compound-treated subjects with elevated baseline ALT showed statistically significant reductions of 32-42% compared to placebo. sciencedaily.com These findings suggest that this compound can positively impact the biochemical markers associated with liver inflammation and damage in patients at risk for NAFLD and NASH. sciencedaily.com

Table 1: Effect of this compound on Liver and Metabolic Markers

| Parameter | Study Type | Finding | Source |

|---|---|---|---|

| Alanine Aminotransferase (ALT) | Preclinical (Mouse Model) | 76% reduction in plasma levels | nih.govnih.gov |

| Aspartate Aminotransferase (AST) | Preclinical (Mouse Model) | 48% reduction in plasma levels | nih.govnih.gov |

| Hepatic Triglyceride Content | Preclinical (Mouse Model) | 40% reduction | nih.govnih.gov |

| Liver Weight | Preclinical (Mouse Model) | 42% reduction | nih.govnih.gov |

| Alanine Aminotransferase (ALT) | Clinical (Post-Hoc Analysis) | 32-42% reduction in patients with elevated baseline ALT | sciencedaily.com |

| Insulin Sensitivity | Clinical | 6-33% improvement | sciencedaily.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Remogliflozin |

| Pioglitazone |

| Canagliflozin |

| Dapagliflozin |

| Empagliflozin |

| Ertugliflozin |

| Metformin |

| GSK279782 |

Potential Dual Benefits on Metabolic Parameters and Liver Health

This compound has demonstrated potential benefits for both metabolic parameters and liver health, suggesting a dual-action therapeutic profile. In a 12-week, randomized, double-blind, placebo-controlled phase 2b study involving 336 treatment-naive patients with type 2 diabetes, the compound showed significant improvements in metabolic function. medscape.comfirstwordpharma.comfirstwordpharma.com The study reported enhancements in insulin sensitivity ranging from 6% to 39% and improvements in beta-cell function between 23% and 43%. medscape.comfirstwordpharma.com Furthermore, treatment with this compound led to significant weight loss across all dose ranges when compared to a placebo. firstwordpharma.com

A post hoc analysis of this trial revealed notable benefits for liver health. medscape.com Patients with elevated baseline alanine aminotransferase (ALT) levels who received this compound experienced reductions of 32% to 42% in these enzyme levels by the end of the 12-week study. medscape.comfirstwordpharma.com

Table 1: Metabolic and Liver Parameter Improvements with this compound in a 12-Week Phase 2b Study

| Parameter | Improvement/Reduction |

|---|---|

| Insulin Sensitivity | 6% to 39% improvement |

| Beta Cell Function | 23% to 43% improvement |

| Alanine Aminotransferase (ALT) | 32% to 42% reduction in patients with elevated baseline levels |

Preclinical research further supports these findings. A study in diet-induced obese male mice showed that a 4-week treatment with this compound markedly lowered plasma alanine aminotransferase (76%) and aspartate aminotransferase (48%). nih.gov The treatment also reduced both liver weight and hepatic triglyceride content by 42% and 40%, respectively. nih.gov This animal study also pointed to a reduction in markers of inflammation and oxidative stress, with hepatic mRNA content for tumor necrosis factor (TNF)-α and monocyte chemoattractant protein (MCP)-1 both decreasing by 69%. nih.gov Additionally, remogliflozin itself was found to have significant oxygen radical absorbance capacity (ORAC) activity, indicating intrinsic antioxidant properties that are not shared by other SGLT2 inhibitors like canagliflozin and dapagliflozin. medscape.comnih.gov

Exploratory Studies in Type 1 Diabetes Mellitus (as Adjunct Therapy)

Exploratory studies have investigated the potential of this compound as an adjunct therapy to insulin for individuals with type 1 diabetes. nih.govnih.gov The mechanism of SGLT2 inhibitors, which functions independently of insulin, makes them a candidate for this patient population. nih.gov

A single-center, randomized, double-blind, placebo-controlled trial was conducted with ten subjects who had type 1 diabetes and were managed with continuous subcutaneous insulin infusion. nih.govnih.gov This was the first clinical trial to assess the administration of an SGLT2 inhibitor in this patient group. nih.gov The study found that single oral doses of this compound were generally safe and well-tolerated when co-administered with insulin. nih.govpatsnap.com Importantly, the incidence of adverse events and hypoglycemia with this compound did not differ from the placebo and prandial insulin groups. nih.govnih.gov

The trial demonstrated significant pharmacodynamic effects. nih.gov this compound administration led to a significant increase in urinary glucose excretion and blunted the rise in plasma glucose concentration following an oral glucose challenge. nih.govnih.gov Compared to placebo, the drug reduced key glucose metrics over a 10-hour period. nih.govnih.gov

Table 2: Glucose Reduction in Type 1 Diabetes Patients Treated with this compound (Adjunct to Insulin)

| Glucose Metric | Reduction vs. Placebo |

|---|---|

| Incremental Adjusted Weighted Mean Glucose (0–4 hours) | 42–49 mg/dL |

| Mean Glucose (0–10 hours) | 52–69 mg/dL |

The findings from this initial study concluded that this compound can be safely administered with insulin in people with type 1 diabetes and effectively reduces plasma glucose concentrations compared to placebo. nih.govnih.gov

Clinical Safety Profile and Tolerability of Remogliflozin Etabonate

Incidence and Management of Adverse Events

Genitourinary Tract Infections (e.g., Urinary Tract Infections, Genital Mycotic Infections)

Genitourinary tract infections are among the most frequently reported adverse events associated with remogliflozin (B1679270) etabonate, a characteristic shared with other SGLT2 inhibitors. cymitquimica.comresearchgate.net The increased glucose concentration in the urine creates a favorable environment for the growth of microorganisms. patsnap.com

Commonly reported infections include urinary tract infections (UTIs) and genital mycotic infections (such as yeast infections). medicaldialogues.in Symptoms of UTIs may include a burning sensation during urination, frequent urination, and lower abdominal pain. patsnap.com Genital infections can manifest as itching, redness, and unusual discharge, particularly in women. patsnap.com

In a real-world study, genitourinary tract infections were the most frequently reported adverse events, with an incidence of 12.6%. researchgate.net Another source indicates that genital fungal infections are a common side effect. apollopharmacy.in A network meta-analysis of randomized controlled trials found that remogliflozin was associated with an increased risk of UTIs. nih.govfrontiersin.org

Management of these infections typically involves standard antimicrobial or antifungal therapy. Maintaining good personal hygiene is also recommended to help reduce the risk of these infections. 1mg.com

Gastrointestinal Disturbances

Gastrointestinal disturbances have been reported in patients treated with remogliflozin etabonate. medicaldialogues.in These events are generally mild and can include nausea, vomiting, and diarrhea. patsnap.com While typically not severe, these side effects can cause discomfort. patsnap.com One source lists nausea as a common side effect of this compound. apollopharmacy.in

Volume-Related Effects

The osmotic diuretic effect of this compound, resulting from increased urinary glucose excretion, can lead to volume-related adverse events. patsnap.com These effects may include dehydration, hypotension (low blood pressure), and dizziness. medicaldialogues.intruemeds.in Patients may experience symptoms such as dry mouth, thirst, and lightheadedness. patsnap.com To mitigate the risk of dehydration, patients are advised to maintain adequate fluid intake. patsnap.com Caution is advised for patients who may be at risk for volume depletion. truemeds.in

Hypoglycemia Risk

This compound has a low intrinsic risk of causing hypoglycemia (low blood sugar) because its mechanism of action is independent of insulin (B600854) secretion. patsnap.com However, the risk of hypoglycemia increases when it is used in combination with other antidiabetic medications that can cause low blood sugar, such as insulin or sulfonylureas. patsnap.com Regular monitoring of blood glucose levels is essential when this compound is part of a combination therapy regimen. patsnap.com Symptoms of hypoglycemia can include dizziness, sweating, confusion, and palpitations. patsnap.com

Other Reported Adverse Events (e.g., Headache, Dizziness, Heartburn)

Other adverse events reported with this compound use include headache, nasopharyngitis (common cold), and dizziness. researchgate.netmedicaldialogues.intruemeds.in Dizziness may be related to the volume-depleting effects of the medication. truemeds.in Heartburn has also been noted as a potential side effect.

Comparative Safety with Other SGLT2 Inhibitors

A network meta-analysis comparing various SGLT2 inhibitors found that both remogliflozin and dapagliflozin (B1669812) were associated with an increased risk of urinary tract infections. nih.govfrontiersin.org The risk of genitourinary infections with this compound does not appear to be greater than what is typically observed with other drugs in this class. patsnap.com

The incidence of hypoglycemia with this compound is low and similar to other SGLT2 inhibitors, particularly when used as monotherapy. patsnap.com The potential for weight loss and a modest reduction in blood pressure are also safety and efficacy aspects that are consistent across the SGLT2 inhibitor class. patsnap.com

Table 1: Reported Adverse Events with this compound

| Adverse Event Category | Specific Events | Incidence/Risk |

|---|---|---|

| Genitourinary Tract Infections | Urinary Tract Infections (UTIs), Genital Mycotic Infections | Most frequently reported; 12.6% in a real-world study researchgate.net |

| Gastrointestinal Disturbances | Nausea, Vomiting, Diarrhea | Commonly reported patsnap.commedicaldialogues.in |

| Volume-Related Effects | Dehydration, Hypotension, Dizziness | A known risk due to osmotic diuresis patsnap.commedicaldialogues.in |

| Hypoglycemia | Low blood sugar | Low risk as monotherapy, increased with concomitant insulin or sulfonylureas patsnap.compatsnap.com |

| Other Events | Headache, Nasopharyngitis, Dizziness | Also reported in clinical use medicaldialogues.intruemeds.in |

Table 2: Comparative Safety of this compound with Other SGLT2 Inhibitors

| Safety Parameter | This compound | Comparator SGLT2 Inhibitors (e.g., Dapagliflozin) |

|---|---|---|

| Overall Adverse Events | Comparable incidence patsnap.com | Comparable incidence patsnap.com |

| Genitourinary Infections | Increased risk, similar to the class patsnap.comnih.govfrontiersin.org | Increased risk is a known class effect patsnap.comnih.govfrontiersin.org |

| Hypoglycemia Risk | Low, similar to the class patsnap.com | Low, similar to the class patsnap.com |

Long-Term Safety Surveillance and Real-World Effectiveness Studies

Post-marketing surveillance and real-world effectiveness studies are crucial for understanding the long-term safety and therapeutic value of a drug in a broader patient population beyond the controlled environment of clinical trials. For this compound, which has been approved for use in India, a growing body of real-world evidence is emerging, primarily from observational studies conducted within the Indian population. These studies provide valuable insights into the effectiveness and safety of this compound in routine clinical practice.

Real-World Effectiveness in Indian Patients with Type 2 Diabetes

Several retrospective, observational studies have evaluated the effectiveness of this compound in Indian patients with type 2 diabetes mellitus (T2DM). One such single-center study analyzed the medical records of adult patients with T2DM who were managed with remogliflozin 100 mg for at least three months. The majority of these patients were also receiving concomitant antidiabetic drugs, with sulphonylureas (92%) and metformin (B114582) (91%) being the most common Current time information in Chandigarh, IN.researchgate.netmsjonline.org.

After three months of treatment with remogliflozin, patients demonstrated statistically significant improvements in glycemic control. A notable reduction was observed in mean HbA1c, fasting plasma glucose (FPG), and postprandial plasma glucose (PPG) levels from baseline Current time information in Chandigarh, IN.researchgate.netmsjonline.org. Specifically, the mean HbA1c decreased by 1.99%, FPG by 52.3 mg/dl, and PPG by 103.6 mg/dl Current time information in Chandigarh, IN.researchgate.netmsjonline.org.

Beyond glycemic control, this real-world study also showed a significant reduction in both systolic and diastolic blood pressure. The mean systolic blood pressure decreased by 15.9 mmHg, and the mean diastolic blood pressure decreased by 3.3 mmHg Current time information in Chandigarh, IN.researchgate.netmsjonline.org. However, the study did not find a statistically significant reduction in body weight or significant changes in lipid parameters over the three-month observation period Current time information in Chandigarh, IN.researchgate.netmsjonline.org.

Another large-scale retrospective cohort analysis conducted across 1578 sites in India, involving 5452 eligible patients, further corroborates these findings. Over a three-month period, the study reported a mean reduction in HbA1c of 0.95%, a decrease in FPG by 42.4 mg/dL, and a reduction in PPG by 69.1 mg/dL researchgate.net.

The following table summarizes the key effectiveness findings from these real-world studies:

| Parameter | Baseline (Mean) | 3-Month Follow-up (Mean) | Mean Change | Statistical Significance | Source |

| Study 1 (Single-center) | Current time information in Chandigarh, IN.researchgate.netmsjonline.org | ||||

| HbA1c (%) | 9.8 | 7.8 | -1.99 | p<0.001 | |

| FPG (mg/dl) | 156 | 103.7 | -52.3 | p<0.001 | |

| PPG (mg/dl) | 289.3 | 185.7 | -103.6 | p<0.001 | |

| Systolic BP (mmHg) | 145.01 | Not Reported | -15.9 | p<0.001 | |

| Diastolic BP (mmHg) | 82.11 | Not Reported | -3.3 | p=0.001 | |

| Body Weight (kg) | 66.89 | 66.83 | -0.1 | Not Significant | |

| Study 2 (Multi-center) | researchgate.net | ||||

| HbA1c (%) | 8.63 | 7.68 | -0.95 | Significant | |

| FPG (mg/dL) | Not Reported | Not Reported | -42.4 | Significant | |

| PPG (mg/dL) | Not Reported | Not Reported | -69.1 | Significant |

Long-Term Safety and Post-Marketing Surveillance

While the available real-world studies provide valuable short-term data, comprehensive long-term safety surveillance data from published studies are still emerging. A prospective, active post-marketing surveillance study, known as REMOLUTION, is underway to assess the safety and effectiveness of remogliflozin and its fixed-dose combination with metformin in a real-world setting in India springer.com. The status of this Phase IV trial was updated to "recruiting" in May 2020, indicating that long-term data will be available in the future springer.com.

A statistically significant, though modest, reduction in the mean estimated glomerular filtration rate (eGFR) of -1.55 ml/min was observed in one of the 3-month studies Current time information in Chandigarh, IN.researchgate.netmsjonline.org. This is a known class effect of SGLT2 inhibitors and is generally considered to be a reversible hemodynamic effect rather than a sign of renal damage.

The table below details the reported adverse events in the real-world setting:

| Adverse Event | Incidence (Study 1) | Incidence (Study 2) | Severity | Source |

| Heartburn | 51.4% | Not Reported | Mild to Moderate | Current time information in Chandigarh, IN.researchgate.netmsjonline.org |

| Urinary Tract Infections | 34.2% | 12.6% (Genito-urinary) | Mild to Moderate | Current time information in Chandigarh, IN.researchgate.netmsjonline.orgresearchgate.net |

| Serious Adverse Events | None Reported | None Reported | - | Current time information in Chandigarh, IN.researchgate.netmsjonline.orgresearchgate.net |

It is important to note that the currently available real-world evidence for this compound is primarily from short-term observational studies. The ongoing Phase IV (REMOLUTION) study and future long-term surveillance will be critical in establishing a more comprehensive and definitive long-term safety and effectiveness profile for this compound.

Comparative Effectiveness Research and Positioning in Clinical Practice

Non-Inferiority Trials against Other SGLT2 Inhibitors (e.g., Dapagliflozin (B1669812), Empagliflozin)

Clinical trials have been conducted to assess the non-inferiority of remogliflozin (B1679270) etabonate against other widely used SGLT2 inhibitors, such as dapagliflozin and empagliflozin (B1684318). nih.govgavinpublishers.com These studies are crucial for determining if this newer agent provides comparable therapeutic effects to existing standards of care.

A key area of comparison is the impact on glycemic control, measured by reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial plasma glucose (PPG).

A 24-week, randomized, double-blind, active-controlled, phase III study demonstrated that remogliflozin etabonate was non-inferior to dapagliflozin in reducing HbA1c levels in patients with T2DM inadequately controlled with metformin (B114582). nih.govnih.gov In this trial, the mean change from baseline in HbA1c at 24 weeks was -0.72% for this compound 100 mg twice daily and -0.77% for this compound 250 mg twice daily, compared with -0.58% for dapagliflozin 10 mg once daily. nih.gov The study concluded that both doses of this compound were non-inferior to dapagliflozin. nih.govnih.gov

Furthermore, the reductions in FPG and PPG were found to be similar among the this compound and dapagliflozin treatment groups. nih.gov Another study also indicated that this compound demonstrates comparable glycemic lowering effects to other SGLT2 inhibitors when added to metformin therapy. patsnap.com A real-world study also suggested that this compound 100 mg twice daily is non-inferior to empagliflozin 10 mg or dapagliflozin 10 mg once daily in maintaining glycemic goals for patients with T2DM. gavinpublishers.com

Table 1: Comparison of Glycemic Lowering Effects of this compound vs. Dapagliflozin at 24 Weeks nih.gov

| Parameter | This compound 100 mg BID | This compound 250 mg BID | Dapagliflozin 10 mg QD |

|---|---|---|---|

| Mean Change in HbA1c from Baseline (%) | -0.72 | -0.77 | -0.58 |

Beyond glycemic control, SGLT2 inhibitors are known for their ancillary benefits, including reductions in body weight and blood pressure. tandfonline.compatsnap.com Comparative trials have shown that this compound provides similar benefits in these areas to other agents in its class. nih.govgavinpublishers.com

In the 24-week trial comparing this compound with dapagliflozin, comparable reductions in body weight were observed across all treatment groups. nih.gov Similarly, a real-world study found that the reduction in body weight was statistically significant for patients who switched from empagliflozin to this compound. gavinpublishers.com

With respect to blood pressure, SGLT2 inhibitors as a class have demonstrated modest reductions. patsnap.com The comparative trial with dapagliflozin showed similar effects on blood pressure between the treatment arms. nih.gov The real-world study also noted a slight advantage in blood pressure reduction with this compound compared to empagliflozin and dapagliflozin. gavinpublishers.com

Table 2: Comparison of Ancillary Benefits of this compound vs. Dapagliflozin at 24 Weeks nih.gov

| Parameter | This compound 100 mg BID | This compound 250 mg BID | Dapagliflozin 10 mg QD |

|---|---|---|---|

| Mean Change in Total Body Weight (kg) | -2.94 | -3.17 | -2.80 |

Comparative Safety Analyses

The safety profile of this compound has been evaluated in comparison to other SGLT2 inhibitors. A network meta-analysis of randomized controlled trials assessed the comparative safety of nine SGLT2 inhibitors, including remogliflozin. This analysis found that remogliflozin was associated with an increased risk of urinary tract infections (UTIs) compared to placebo. frontiersin.org Specifically, the odds ratio for UTIs with remogliflozin was 6.45. frontiersin.org When compared directly with dapagliflozin, remogliflozin showed an increased risk of UTIs. frontiersin.org

Advantages and Disadvantages Relative to Other Antidiabetic Agents

This compound, as an SGLT2 inhibitor, offers several advantages over other classes of antidiabetic agents. Its insulin-independent mechanism of action makes it effective in patients with insulin (B600854) resistance. patsnap.com Additionally, it provides the ancillary benefits of weight loss and blood pressure reduction, which are not typically seen with agents like sulfonylureas or DPP-4 inhibitors. patsnap.com

A potential disadvantage of this compound is its shorter half-life, which necessitates twice-daily dosing. tandfonline.com This contrasts with the once-daily regimen of many other SGLT2 inhibitors. patsnap.com However, this shorter half-life could be advantageous in specific clinical scenarios where more rapid onset and offset of action are desired. patsnap.com From a pharmacoeconomic perspective, this compound has been positioned as a more affordable option in certain markets, potentially increasing accessibility. gavinpublishers.compatsnap.com

Future Directions and Research Gaps

Need for Further Long-Term Cardiovascular and Renal Outcome Trials

While the class of SGLT2 inhibitors has established a strong evidence base for cardiovascular and renal protection, specific long-term outcome data for Remogliflozin (B1679270) etabonate are not yet as robust as for other agents in its class. patsnap.comtandfonline.com Agents such as empagliflozin (B1684318), canagliflozin (B192856), and dapagliflozin (B1669812) have undergone extensive cardiovascular outcome trials (CVOTs) that have demonstrated significant benefits in reducing major adverse cardiovascular events and slowing the progression of kidney disease. researchgate.netnephjc.comresearchgate.net

The current body of evidence for Remogliflozin etabonate suggests a promising future, with Phase III trials demonstrating non-inferiority to other SGLT2 inhibitors in glycemic control. tandfonline.comnih.gov However, dedicated long-term trials are necessary to definitively establish its specific benefits on cardiovascular and renal outcomes. patsnap.com Such studies are critical for its broader clinical applicability and for informing treatment guidelines. patsnap.com Furthermore, in-depth pharmacoeconomic analyses will be required, incorporating long-term outcomes data as they become available to validate its role, particularly in health systems with constrained budgets. patsnap.com

Table 1: Key Cardiovascular and Renal Outcome Trials for SGLT2 Inhibitors

| Trial Name | SGLT2 Inhibitor | Key Finding |

|---|---|---|

| EMPA-REG OUTCOME | Empagliflozin | Demonstrated significant reduction in cardiovascular risk. patsnap.com |

| CANVAS | Canagliflozin | Showed reduced incidence of macroalbuminuria progression. researchgate.net |

| DECLARE-TIMI 58 | Dapagliflozin | Evaluated cardiovascular outcomes in a broad population. nephjc.com |

| CREDENCE | Canagliflozin | Focused on renal outcomes in patients with T2DM and kidney disease. nephjc.com |

| DAPA-CKD | Dapagliflozin | Showed benefits in proteinuric CKD with or without diabetes. nephjc.com |

| VERTIS CV | Ertugliflozin | Did not increase the risk of major adverse cardiovascular events. nih.gov |

Expansion of Research in Diverse Patient Populations

To enhance the clinical applicability of this compound, further research is essential in a variety of patient populations that are often underrepresented in initial clinical trials. patsnap.com Studies focusing on elderly patients, individuals with chronic kidney disease, and those with comorbid cardiovascular diseases are particularly needed. patsnap.com

Initial trials for new therapeutic agents often have specific inclusion and exclusion criteria, such as age limits (e.g., 18 to 65 years), which may not fully represent the broader patient population encountered in real-world clinical practice. medpath.com The global diabetes epidemic has significant regional variations, with countries like India emerging as epicenters. nih.govnih.gov Therefore, conducting observational studies and clinical trials in diverse ethnic populations, such as those in India, is vital to determine the drug's performance, tolerability, and adherence outside of controlled settings. patsnap.com Meta-analyses have sometimes revealed high heterogeneity in outcomes, underscoring the need for more high-quality, large-scale randomized controlled trials to provide more definitive evidence across different patient subgroups. semanticscholar.org

Further Exploration of Combination Therapies

A significant area of ongoing and future research involves the use of this compound in combination with other antidiabetic agents. patsnap.com The rationale for combination therapy is to target multiple pathophysiological pathways of type 2 diabetes, which can lead to enhanced glycemic control and potentially reduce the pill burden for patients. nih.govgavinpublishers.com

Innovative fixed-dose combinations (FDCs) are currently in development and under investigation. patsnap.com Clinical trials are actively exploring the synergistic effects of combining this compound with agents like metformin (B114582), vildagliptin (B1682220), and teneligliptin (B1682743). patsnap.commedpath.comnih.govnih.gov These studies aim to assess improvements in glycemic control, weight management, and other metabolic parameters. patsnap.com

A Phase III study evaluated an FDC of this compound and Vildagliptin, demonstrating non-inferiority to a combination of Empagliflozin and Linagliptin. nih.gov Another Phase IV study investigated a triple FDC of Remogliflozin, Metformin, and Vildagliptin in Indian patients, showing significant improvements in glycemic and metabolic parameters over 24 weeks. nih.gov

Table 2: Selected Clinical Trial Data for this compound Combination Therapies

| Combination Therapy | Study Phase | Key Outcome Metric | Result | Source |

|---|---|---|---|---|

| Remogliflozin + Vildagliptin | Phase III | Mean change in HbA1c at 16 weeks | -1.46% | nih.gov |

| Remogliflozin + Metformin + Vildagliptin | Phase IV | Patients achieving HbA1c ≤ 7% at 24 weeks | 45.1% | nih.gov |

Investigating Novel Therapeutic Applications

The mechanism of action of SGLT2 inhibitors lends itself to potential therapeutic applications beyond glycemic control in type 2 diabetes. nih.govpatsnap.com The class as a whole has shown benefits in heart failure and has demonstrated renal protective effects, suggesting that this compound could be investigated for similar indications. tandfonline.comnih.gov

One potential area for exploration is its use in type 1 diabetes. A preliminary study indicated that this compound could decrease plasma glucose levels in this population, warranting further investigation. nih.gov Additionally, the downstream effects of SGLT2 inhibition on renal sodium and water balance contribute to blood pressure reduction and may offer cardiovascular risk reduction, which could be a focus of future mechanistic and clinical studies. patsnap.com Given that SGLT2 inhibitors have been shown to be effective in treating obesity and major cardiac disorders, dedicated trials could explore the specific efficacy of this compound in these areas. nih.gov

Post-Marketing Surveillance and Real-World Data Analysis

Post-marketing surveillance and the analysis of real-world data (RWD) are critical for understanding the long-term effectiveness and safety of this compound in a broad, unselected patient population. patsnap.combakertilly.com Unlike the controlled environment of clinical trials, real-world evidence (RWE) provides insights into how a drug performs amidst external factors such as variable patient adherence and diverse environmental influences. bakertilly.combiovox.eu

Regulatory bodies and payers increasingly value RWE to supplement data from traditional clinical trials. bakertilly.com For this compound, this involves actively gathering and analyzing data on its performance, quality, and safety throughout its entire lifecycle. frontiersin.org A prospective, active post-marketing surveillance study, known as REMOLUTION, is underway to assess the safety and effectiveness of this compound, both as a monotherapy and in a fixed-dose combination with metformin, in a real-world setting. springer.com Such studies are vital for influencing treatment guidelines by providing context-specific data on tolerability, adherence, and metabolic improvements in everyday clinical practice. patsnap.com

Advanced Analytical Methods and Formulation Studies

Continued research into advanced analytical methods and novel formulations is essential for the quality control and future development of this compound. benthamscience.comajprd.com Robust and validated analytical techniques are necessary to ensure the quality, safety, and efficacy of the drug in its various pharmaceutical formulations, including both single-agent and combination products. ajprd.com

Various analytical methods have been developed and validated for the detection and quantification of this compound. nih.govbenthamscience.com These include UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), Reverse Phase-HPLC (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govbenthamscience.comajprd.com The development of these methods must adhere to stringent guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure parameters like linearity, accuracy, and reproducibility. ajprd.comijrti.org Future work will likely focus on refining these methods for even greater precision and developing new techniques for stability testing and the analysis of the drug in complex biological matrices. ijrti.org Furthermore, as innovative pharmaceutical formulations are developed, corresponding analytical methods will be required for their evaluation. patsnap.com

Table 3: Example of RP-HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Stationary Phase | Phenomenex C18 (250 mm X 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% trifluoroacetic acid and methanol (B129727) (30:70 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 228 nm |

| Retention Time | 3.7 minutes |

| Linearity Range | 9 µg/ml to 90 µg/ml |

Source: Adapted from Bade S, et al., 2025. jneonatalsurg.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Remogliflozin Etabonate in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and high-performance thin-layer chromatography (HPTLC) are widely validated. For example, HPTLC uses silica gel plates with a mobile phase of toluene:ethyl acetate:methanol:glacial acetic acid (5:3:1:0.1 v/v) for separation, achieving linearity in the 100–600 ng/band range . UV spectrophotometry at 224 nm is also validated for bulk and tablet dosage forms, with recovery rates of 98–102% .

Q. What is the pharmacokinetic profile of this compound in preclinical models?

- Methodological Answer : In Wistar rats, plasma samples are analyzed using HPLC-MS/MS with an internal standard (e.g., Empagliflozin). Key parameters include a Cmax of 1.2 µg/mL at 2 hours and a half-life of 3–4 hours. Sampling intervals should be designed at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration to capture elimination kinetics .

Q. How does this compound compare to other SGLT2 inhibitors in glycemic control?

- Methodological Answer : Non-inferiority trials (e.g., 24-week randomized studies) compare this compound (100–250 mg BID) to Dapagliflozin (10 mg QD). Primary endpoints include HbA1c reduction (e.g., −0.6% to −0.8%) and fasting plasma glucose. Statistical analysis requires a margin of 0.4% for non-inferiority .

Advanced Research Questions

Q. How can researchers resolve analytical challenges when co-formulating this compound with Vildagliptin or Metformin?

- Methodological Answer : Chemometric techniques, such as principal component analysis (PCA) or partial least squares (PLS), optimize chromatographic separation. For example, a C18 column with acetonitrile:water (70:30 v/v) resolves overlapping peaks. Forced degradation studies (acid/alkali hydrolysis, oxidation) validate stability-indicating methods under stress conditions .

Q. What in vitro models assess the drug-drug interaction potential of this compound?

- Methodological Answer : Inhibition assays for transporters (e.g., organic anion transporting polypeptide-1B1 [OATP1B1], IC50 = 5.3 µM) and cytochrome P450 enzymes (e.g., CYP3A4 induction in human hepatocytes) are critical. Use Madin-Darby Canine Kidney (MDCK) cells transfected with P-glycoprotein to evaluate efflux interactions. Metabolites (e.g., GSK279782) should also be tested for transporter inhibition .

Q. How should researchers design a study to address contradictory efficacy data in this compound trials?

- Methodological Answer : Apply meta-analysis frameworks with subgroup stratification by dose (100 vs. 250 mg BID), baseline HbA1c, and renal function. Sensitivity analyses exclude outliers (e.g., studies with high dropout rates). Bayesian hierarchical models account for heterogeneity across trials, particularly in secondary outcomes like blood pressure or weight reduction .

Q. What methodologies ensure reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer : Follow FDA bioanalytical validation guidelines:

- Precision : ≤15% CV for intra-/inter-day variability.

- Accuracy : 85–115% recovery in spiked plasma samples.

- Stability : Assess freeze-thaw cycles (3 cycles) and long-term storage (−80°C for 30 days). Use Wistar rats (n ≥ 6) to minimize inter-individual variability .

Methodological Frameworks

Q. How to formulate a PICOT-based research question for this compound trials?